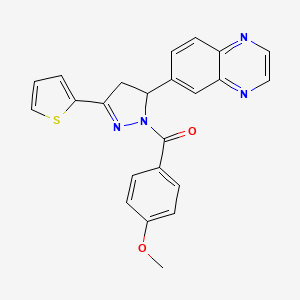

(4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

描述

The compound “(4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone” is a pyrazoline derivative characterized by a hybrid heterocyclic scaffold. Its structure integrates a quinoxaline moiety (electron-deficient aromatic system), a thiophene ring (electron-rich heterocycle), and a 4-methoxyphenyl group (electron-donating substituent). The dihydropyrazole core provides conformational rigidity, while the methanone linkage enhances metabolic stability, making it a candidate for drug discovery .

属性

IUPAC Name |

(4-methoxyphenyl)-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S/c1-29-17-7-4-15(5-8-17)23(28)27-21(14-20(26-27)22-3-2-12-30-22)16-6-9-18-19(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORYWOJRTMHZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions One common approach is to start with the preparation of the quinoxaline and thiophene intermediates, followed by their coupling with a pyrazole derivative

Preparation of Quinoxaline Intermediate: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Coupling with Pyrazole Derivative: The pyrazole ring can be formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

Introduction of Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

(4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce alcohol derivatives.

科学研究应用

Pharmacological Applications

1. Antioxidant Activity

Research indicates that compounds similar to (4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone exhibit significant antioxidant properties. Molecular docking studies suggest that such compounds can effectively scavenge free radicals, thus protecting cells from oxidative stress .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that derivatives of pyrazole can inhibit pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .

3. Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and thus exhibiting antibacterial properties .

4. COX Inhibition

The compound has shown promise as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is significant due to COX-2's role in inflammation and pain pathways, suggesting potential applications in pain management and anti-inflammatory therapies .

Case Studies

Case Study 1: Antioxidant Properties

A study evaluated various pyrazole derivatives for their antioxidant capacity using DPPH and ABTS assays. Results indicated that modifications on the phenyl and quinoxaline rings significantly enhanced antioxidant activity, suggesting that this compound could serve as a lead compound for developing new antioxidants .

Case Study 2: Anti-inflammatory Effects

In another investigation, derivatives were tested for their ability to inhibit COX enzymes in vitro. The study reported that certain modifications led to increased selectivity towards COX-2 over COX-1, highlighting the therapeutic potential of this compound in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

作用机制

The mechanism of action of (4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous pyrazoline derivatives reported in recent literature. Key parameters include structural features , synthetic routes , biological activities , and physicochemical properties .

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Key Findings:

Structural Influence on Bioactivity: The quinoxaline and thiophene groups in the target compound may enhance DNA intercalation or kinase inhibition, as seen in antitumor agents like ellipticine derivatives . In contrast, quinoline-containing analogs (e.g., ) exhibit stronger antimicrobial activity due to improved membrane penetration. The 4-methoxyphenyl group confers moderate lipophilicity (LogP ~3.2 predicted), balancing solubility and bioavailability. Compounds with 3,4-dimethoxyphenyl substituents (e.g., ) show higher metabolic stability but reduced aqueous solubility .

Synthetic Accessibility: The target compound is likely synthesized via chalcone-hydrazine cyclocondensation, similar to methods in . This route offers regioselectivity but requires strict temperature control (–70°C for lithiation steps) to avoid byproducts . Comparatively, thiazolidinone-pyrazoline hybrids (e.g., ) are synthesized under milder conditions (reflux in ethanol), enabling scalability but yielding less rigid structures.

Biological Performance: Pyrazolines with benzothiazole moieties (e.g., ) demonstrate dual antitumor and antidepressant activities (IC₅₀ = 12–18 μM against MCF-7 cells). The target compound’s quinoxaline-thiophene system may improve selectivity for tyrosine kinase receptors, though experimental validation is needed. Chlorinated quinoline derivatives (e.g., ) exhibit potent antibacterial activity (MIC = 2–4 μg/mL against S. aureus), attributed to halogen-bond interactions with bacterial enzymes.

生物活性

The compound (4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone represents a novel heterocyclic structure that integrates multiple pharmacologically relevant moieties. Its potential biological activities stem from the presence of a quinoxaline core, a pyrazole ring, and a thiophene moiety, all known for their interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 414.48 g/mol. The structural complexity suggests diverse biological interactions due to multiple functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C23H18N4O2S |

| Molecular Weight | 414.48 g/mol |

| CAS Number | 946338-27-8 |

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:

- Anticancer Activity : Compounds featuring quinoxaline and pyrazole rings have shown promising anticancer properties. For instance, derivatives have been reported to inhibit tumor growth effectively, with IC50 values comparable to established chemotherapeutics like erlotinib .

- Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory activities. Studies have demonstrated that such compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in various models .

- Antioxidant Properties : Molecular docking studies have suggested that this compound may exhibit antioxidant effects, which are critical in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Antitumor Activity : A study on pyrazole derivatives indicated significant antiproliferative activity against MCF-7 breast cancer cells, with some derivatives achieving IC50 values as low as 0.08 µM .

- Enzyme Inhibition : Research has shown that quinoxaline derivatives can act as reversible inhibitors of monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. One derivative exhibited an IC50 value of 40 nM against MAOs .

- Anti-tubercular Activity : Derivatives containing similar moieties were evaluated for their anti-tubercular activity using minimal inhibitory concentration (MIC) assays, demonstrating potential therapeutic applications against Mycobacterium tuberculosis .

The mechanisms through which this compound exerts its biological effects likely involve:

- Kinase Inhibition : The quinoxaline core is known for its role in kinase inhibition, which is pivotal in cancer therapy.

- Interaction with COX Enzymes : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory properties .

Summary of Biological Activities

常见问题

Q. Table 1: Synthesis Conditions from Literature

| Precursor | Reagent | Solvent | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| α,β-unsaturated ketone | Hydrazine | Acetic acid | 4 | 65–75 | |

| Chalcone derivative | Hydrazine | Ethanol | 6 | 58–68 |

Basic: How is the structural identity confirmed post-synthesis?

Methodological Answer:

A multi-technique approach ensures accuracy:

- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between quinoxaline and thiophene moieties) .

- Spectroscopy :

- HPLC Purity : Use C18 columns with acetonitrile-water gradients (85:15 to 50:50) to verify ≥95% purity .

Advanced: What strategies resolve contradictions in biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variability) arise from assay conditions or cellular models. Mitigation strategies:

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Orthogonal Assays : Validate kinase inhibition via both enzymatic (FRET-based) and cellular (Western blot for phosphorylation) methods .

- Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .

Advanced: How can computational methods predict biological target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to model quinoxaline-thiophene interactions. Input SMILES/InChI from for ligand preparation.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust binding) .

- ADMET Prediction : SwissADME predicts logP (~3.2) and BBB permeability, guiding lead optimization .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

- Recrystallization : Ethanol or DMF-EtOH mixtures yield high-purity crystals (>90%) .

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar impurities .

- TLC Monitoring : Hexane-ethyl acetate (7:3) system (Rf = 0.5) to track reaction progress .

Advanced: What challenges arise in multi-step synthesis optimization?

Methodological Answer:

- Intermediate Stability : Protect reactive groups (e.g., methoxyphenyl with TBSCl) during heterocycle formation .

- Stepwise Yield Optimization :

- Quinoxaline Coupling : Use Pd(PPh₃)₄ catalyst for Suzuki-Miyaura cross-coupling (80°C, 12 hr) .

- Pyrazole Cyclization : Optimize hydrazine equivalents (1.2–1.5 eq.) to minimize dimerization .

- Scalability : Transition from batch to flow reactors for exothermic steps (e.g., cyclocondensation) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Systematic Substitution : Modify thiophene (e.g., 3-thienyl vs. 2-thienyl) or methoxyphenyl (electron-withdrawing groups) to assess effects on kinase inhibition .

- Bioisosteric Replacement : Replace quinoxaline with phthalazine to evaluate π-π stacking interactions .

- 3D-QSAR Models : Use CoMFA/CoMSIA on datasets (IC₅₀ values) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。